1-(4-Bromobutyl)benzimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13BrN2 |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-(4-bromobutyl)benzimidazole |
InChI |
InChI=1S/C11H13BrN2/c12-7-3-4-8-14-9-13-10-5-1-2-6-11(10)14/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
CMMJILZWJAIKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCBr |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1 4 Bromobutyl Benzimidazole
Reactions Involving the Terminal Bromine Atom on the Butyl Chain
The primary alkyl bromide functionality at the end of the butyl chain is a key site for derivatization. The carbon atom attached to the bromine is electrophilic, making it susceptible to attack by a variety of nucleophiles. This reactivity is central to its use as an intermediate for introducing the benzimidazole (B57391) moiety into larger molecular frameworks.
The terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, typically following an SN2 mechanism. This allows for the straightforward introduction of a wide array of functional groups by reacting 1-(4-bromobutyl)benzimidazole with appropriate nucleophiles. The versatility of this reaction is a cornerstone of its synthetic utility. For instance, amines, thiols, alkoxides, and cyanide ions can readily displace the bromide to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively.
These reactions are fundamental in medicinal chemistry for linking the benzimidazole core to other pharmacophores or functional groups to modulate biological activity. The general scheme involves the attack of a nucleophile on the electrophilic carbon of the bromobutyl chain, leading to the displacement of the bromide ion.
Table 1: Examples of Nucleophilic Substitution Reactions This table is interactive. Click on the headers to sort.
| Nucleophile Class | Example Reagent | Resulting Functional Group | Product Structure |
|---|---|---|---|
| Primary Amine | Methylamine (CH₃NH₂) | Secondary Amine | 1-(4-(Methylamino)butyl)benzimidazole |
| Secondary Amine | Dimethylamine ((CH₃)₂NH) | Tertiary Amine | 1-(4-(Dimethylamino)butyl)benzimidazole |
| Thiol | Sodium thiomethoxide (NaSCH₃) | Thioether | 1-(4-(Methylthio)butyl)benzimidazole |
| Alkoxide | Sodium methoxide (NaOCH₃) | Ether | 1-(4-Methoxybutyl)benzimidazole |
A specific and important application of the reactivity of the terminal bromine is in quaternization reactions. When this compound is treated with a tertiary amine, such as trimethylamine or pyridine, a nucleophilic substitution occurs to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge, converting the molecule into a cationic species.
The formation of these benzimidazolium salts is significant for several applications. These cationic derivatives are explored as ionic liquids, phase-transfer catalysts, and precursors for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that are widely used as ligands in organometallic chemistry, particularly in catalysis. researchgate.net
Table 2: Examples of Quaternization Reactions This table is interactive. Click on the headers to sort.
| Tertiary Amine | Amine Structure | Resulting Cationic Species |
|---|---|---|
| Trimethylamine | N(CH₃)₃ | 4-(Benzimidazol-1-yl)-N,N,N-trimethylbutan-1-aminium bromide |
| Pyridine | C₅H₅N | 1-(4-(Benzimidazol-1-yl)butyl)pyridinium bromide |
While less common for primary alkyl bromides than for their aryl or vinyl counterparts, the terminal bromine can potentially participate in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Negishi, or Kumada-Tamao-Corriu couplings, are powerful methods for forming carbon-carbon bonds. researchgate.netnih.gov The success of such reactions often depends on the choice of catalyst, ligands, and reaction conditions. nih.gov
Palladium catalysts, often supported by sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands, are frequently employed to facilitate the oxidative addition of the alkyl halide to the metal center, which is a key step in the catalytic cycle. researchgate.netnih.gov For example, a Suzuki-Miyaura reaction would involve coupling with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond, effectively extending the butyl chain. Although oxidative addition to sp³-hybridized carbons can be challenging, specialized catalytic systems have been developed to address this.
Reactivity of the Benzimidazole Nucleus in the Presence of the N-Butyl Bromide Chain
The benzimidazole ring system is aromatic and possesses a unique reactivity pattern influenced by the two nitrogen atoms. chemicalbook.com The benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution, while the imidazole (B134444) ring influences the regioselectivity of these reactions. The N-butyl bromide chain is generally considered to be electronically neutral and sterically distant enough not to significantly hinder reactions at the aromatic core.
Common electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions can be performed on the benzimidazole core, though often requiring forcing conditions. The substitution pattern is dictated by the directing effects of the fused imidazole ring. Theoretical calculations and experimental results for N-substituted benzimidazoles generally indicate that electrophilic attack occurs preferentially at the 5- or 6-positions, which are para to the imidazole nitrogens, as well as the 7-position.
Halogenation is a common electrophilic aromatic substitution reaction used to functionalize the benzimidazole nucleus. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are frequently used under mild conditions to introduce bromine or chlorine atoms onto the benzene ring. acs.org The regioselectivity of this reaction is of significant interest for the synthesis of specifically substituted derivatives.
For N-1 substituted benzimidazoles, halogenation typically occurs at the positions most activated by the heterocyclic system. The precise location can be influenced by the solvent and reaction conditions. acs.org In many cases, a mixture of halogenated isomers may be produced, though specific protocols have been developed to achieve high regioselectivity. For instance, palladium-catalyzed C-H activation methods can direct halogenation to specific sites, although this often relies on a directing group other than the N-alkyl chain. semanticscholar.orgnih.gov
Table 3: Potential Regioselective Halogenation Outcomes This table is interactive. Click on the headers to sort.
| Halogenating Agent | Reaction Type | Likely Position(s) of Substitution | Product Name Example |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Electrophilic Substitution | 5- and/or 6-position | 5-Bromo-1-(4-bromobutyl)benzimidazole |
| N-Chlorosuccinimide (NCS) | Electrophilic Substitution | 5- and/or 6-position | 6-Chloro-1-(4-bromobutyl)benzimidazole |
C-H Activation and Alkylation at the Benzimidazole C2 Position
The direct functionalization of the C2 position of the benzimidazole core in this compound represents a powerful strategy for the synthesis of novel derivatives. This is typically achieved through transition-metal-catalyzed C-H activation, a process that avoids the need for pre-functionalization of the heterocyclic ring. Various catalytic systems have been developed for the C2-alkylation of N-substituted benzimidazoles, and these methodologies are applicable to this compound.
Rhodium(I)-catalyzed systems have demonstrated high efficiency and selectivity for the C2-alkylation of benzimidazoles with Michael acceptors. nih.gov For instance, a catalytic system comprising a Rh(I) precursor, a bisphosphine ligand, and a base can achieve branched C-H alkylation. nih.gov While direct studies on this compound are not prevalent, the established protocols for other N-alkylated benzimidazoles provide a strong basis for its expected reactivity. The reaction of an N-substituted benzimidazole with an activated alkene, such as N,N-dimethylacrylamide, in the presence of a rhodium catalyst, leads to the exclusive formation of the C2-alkylated product. nih.gov
Another significant advancement in this area is the use of copper catalysis. Copper-catalyzed C2-H alkylation of benzimidaziales with aromatic alkenes offers an alternative with high regioselectivity. mit.edu This method is particularly attractive due to the abundance and lower cost of copper compared to precious metals like rhodium. Furthermore, enantioselective C2-allylation of benzimidazoles has been achieved using copper hydride catalysis with 1,3-diene pronucleophiles, highlighting the potential for asymmetric synthesis. nih.gov
The general applicability of these methods to a range of N-substituted benzimidazoles suggests that this compound would be a viable substrate. The 4-bromobutyl group at the N1 position is not expected to interfere with the C-H activation at the C2 position. The table below summarizes representative conditions for the C2-alkylation of N-substituted benzimidazoles, which could be adapted for this compound.
Table 1: Representative Conditions for C2-Alkylation of N-Substituted Benzimidazoles
| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Selectivity |
|---|---|---|---|---|---|
| Rh(I)/bisphosphine | Michael acceptors | K₃PO₄ | Not specified | Not specified | Branched |
| Copper catalyst | Aromatic alkenes | Not specified | Not specified | Not specified | C2-H alkylation |
| Copper hydride | 1,3-diene pronucleophiles | Not specified | Not specified | Not specified | Enantioselective C2-allylation |
Mechanistic Insights into Derivatization Pathways
The mechanism of transition-metal-catalyzed C-H activation and alkylation at the C2 position of benzimidazoles generally involves a series of well-defined elementary steps. Understanding these pathways is crucial for optimizing reaction conditions and designing new catalytic systems.
For the rhodium(I)-catalyzed branched alkylation, the proposed mechanism initiates with the coordination of the benzimidazole substrate to the rhodium catalyst. nih.gov This is followed by a concerted metalation-deprotonation step, where the C2-H bond is cleaved to form a rhodium-carbene intermediate. The subsequent insertion of the Michael acceptor into the rhodium-carbon bond leads to the formation of a seven-membered rhodacycle. Finally, reductive elimination regenerates the active catalyst and releases the C2-alkylated benzimidazole product. The choice of ligand and base is critical in this catalytic cycle, influencing both the efficiency and selectivity of the reaction. nih.gov
In the case of copper-catalyzed C2-allylation, the mechanism is thought to proceed through a copper hydride intermediate. nih.gov The reaction of an electrophilic N-activated benzimidazole with the copper hydride catalyst generates a nucleophilic copper-benzimidazole species. This species then undergoes an addition reaction with a 1,3-diene, followed by an allylic rearrangement and subsequent protonolysis or silylation to afford the C2-allylated product with high stereoselectivity. nih.gov The use of an electrophilic activating group on the benzimidazole nitrogen is key to reversing the inherent nucleophilicity of the nitrogen and promoting C2-functionalization. nih.gov
These mechanistic models, developed through experimental and computational studies on various N-substituted benzimidazoles, provide a solid framework for predicting and understanding the reactivity of this compound in similar C-H activation and alkylation reactions. The electronic and steric properties of the 4-bromobutyl substituent are unlikely to alter the fundamental steps of these catalytic cycles.
Research Applications and Trajectories of 1 4 Bromobutyl Benzimidazole and Its Derivatives
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The utility of 1-(4-Bromobutyl)benzimidazole stems from the electrophilic nature of the terminal carbon in the bromobutyl group, making it susceptible to nucleophilic substitution. This reactivity allows for the facile linkage of the benzimidazole (B57391) core to other molecular fragments, forming the basis for its application as a precursor, building block, and scaffold in diverse synthetic strategies.
Precursor for Elaborate Heterocyclic Systems
The benzimidazole nucleus can be expanded or fused with other ring systems to create elaborate heterocyclic structures with distinct chemical and biological profiles. This compound and related alkylated benzimidazoles are instrumental in synthesizing these complex systems. For instance, intramolecular cyclization of 2-thiocyanatoalkylbenzimidazoles can produce novel 1-imino-1,3-thiazolo[3,4-α]benzimidazoles. rsc.org Similarly, 2-mercaptobenzimidazole is a widely used synthon that reacts with various substrates to form biologically active benzimidazo[2,1-b]thiazoles. nih.gov The synthesis of these fused systems often leverages the reactivity of substituents on the benzimidazole core to build new rings, leading to compounds with potential applications in medicinal chemistry. nih.govresearchgate.netnih.gov
Building Block for Polymeric and Supramolecular Architectures
The structural and functional properties of benzimidazoles make them attractive components for advanced materials. Benzimidazole-based building blocks are being explored for the creation of self-immolative polymers (SIPs). scholaris.ca These are degradable polymers designed to depolymerize in response to a specific stimulus. scholaris.ca The benzimidazole moiety can be incorporated into the polymer backbone, and its pH sensitivity and electron-accepting capabilities allow for controlled degradation under specific biocompatible conditions, which could be useful for applications like drug delivery systems. scholaris.ca While high-temperature polycondensation is a common method for creating polybenzimidazoles (PBIs), other routes, such as base-catalyzed coupling, can provide access to different PBI chemistries. dtu.dk
Scaffold for the Construction of Multi-functional Molecules
The benzimidazole core serves as an excellent scaffold for developing multi-functional molecules by attaching various pharmacophores or functional groups. This approach aims to create hybrid molecules that may exhibit synergistic or multiple biological activities. For example, incorporating both benzimidazole and 1,3,4-oxadiazole moieties into a single compound could yield new molecules with enhanced pharmacological properties, as both individual heterocycles are known to exhibit a range of activities, including antimicrobial and anticancer effects. biointerfaceresearch.com Similarly, benzimidazole-triazole hybrids are being investigated as potent antimicrobial and antiviral agents. nih.gov The development of such multi-functional compounds is a significant area of interest in medicinal chemistry, with benzimidazole derivatives showing potential as anticancer agents, PARP-1 inhibitors, and antimicrobials. scholaris.canih.gov
Exploration in Chemical Biology and Medicinal Chemistry (Focus on structural modification and target interaction mechanisms)
Derivatives of this compound are widely investigated for their therapeutic potential. Research focuses on modifying the core structure to enhance interactions with biological targets and to develop novel agents against various diseases.
Antimicrobial Research Applications (e.g., antibacterial, antifungal)
Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity. nih.govijpsjournal.com Their mechanism of action can vary; for instance, some antifungal benzimidazoles are known to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes. nih.govnih.gov Structural modifications play a key role in determining the potency and spectrum of these compounds. Studies have shown that derivatives with electron-withdrawing groups often display better antimicrobial activity. nih.gov
Antibacterial Research: Numerous studies have synthesized and evaluated benzimidazole derivatives against a range of Gram-positive and Gram-negative bacteria. rroij.com For example, certain 2-trifluoromethylbenzimidazoles containing halogen atoms have shown a pronounced inhibitory effect, with 5,6-dibromo-2-(trifluoromethyl)benzimidazole being particularly active against Bacillus subtilis. antibiotics-chemotherapy.ru In another study, 1,3,4-oxadiazole derivatives bearing a benzimidazole scaffold exhibited promising effects against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) comparable to standard drugs. biointerfaceresearch.com
Antifungal Research: Benzimidazole derivatives have shown significant antifungal properties. nih.govresearchgate.net Research has demonstrated their effectiveness against various pathogenic yeasts and fungi, including species like Candida glabrata and Candida krusei, which are often resistant to conventional antifungals. nih.govresearchgate.net One study identified a novel benzimidazole derivative that targets Erg11p in the ergosterol biosynthesis pathway, representing a new mechanism for this class of compounds. nih.gov The antifungal activity of these compounds is often evaluated against common human pathogens such as Candida albicans, Aspergillus niger, and Aspergillus fumigatus. nih.govchemistryjournal.net
| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | A. fumigatus | 7.81 | nih.gov |
| 1,3,4-Oxadiazole-benzimidazole hybrid (Compound 10) | S. aureus | 1.95 | biointerfaceresearch.com |
| 1,3,4-Oxadiazole-benzimidazole hybrid (Compound 15) | S. epidermidis | 1.95 | biointerfaceresearch.com |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | B. subtilis | 0.49 | antibiotics-chemotherapy.ru |
| 2-(p-bromophenyl)-5-nitro derivatives | C. albicans | 12.5 | researchgate.net |
Antiviral Research Applications (e.g., SARS-CoV-2, HIV, YFV)
The benzimidazole scaffold has proven to be a valuable framework for the development of antiviral agents. nih.govopenmedicinalchemistryjournal.com Derivatives have been identified that are active against a wide range of RNA and DNA viruses. nih.gov
SARS-CoV-2 Research: In the context of the COVID-19 pandemic, benzimidazole derivatives have been identified as potential inhibitors of SARS-CoV-2. nih.gov Research has focused on several viral targets. Some studies have investigated compounds that inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov Other research has identified the benzimidazole scaffold as a building block for developing inhibitors of the interaction between the virus's receptor-binding domain (RBD) and the human ACE2 receptor, which is the primary entry point for the virus into host cells. nih.govresearchgate.netnanobioletters.com Bazedoxifene, an FDA-approved drug containing a benzimidazole-like substructure, was identified as an inhibitor of this interaction. nih.gov
HIV Research: Benzimidazole derivatives have been explored as inhibitors of Human Immunodeficiency Virus type 1 (HIV-1). uctm.edu One major target is the viral enzyme reverse transcriptase, and benzimidazoles have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). uctm.edu Another novel therapeutic strategy involves protecting the human APOBEC3G (A3G) protein, a potent antiviral factor that HIV counteracts using its Vif protein. nih.gov Specific benzimidazole derivatives have been developed that can inhibit HIV-1 replication by preserving A3G protein levels. nih.gov
YFV and Other Viruses: Research has also demonstrated the activity of benzimidazole derivatives against other viruses. In one study, a series of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles were evaluated against a panel of viruses, including Yellow Fever Virus (YFV). nih.gov Some of these compounds showed moderate activity against YFV, as well as against Bovine Viral Diarrhoea Virus (BVDV) and Coxsackie Virus B2 (CVB2). nih.gov The most potent activity for this series of compounds was observed against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM. nih.gov
| Compound/Derivative Type | Virus | Target/Mechanism | Activity Metric (Value) | Reference |
|---|---|---|---|---|
| Bazedoxifene | SARS-CoV-2 | RBD/ACE2 Interaction | IC₅₀ (1.237 µM) | nih.govresearchgate.net |
| 1,2-fused/disubstituted benzimidazole (Compound 1k) | SARS-CoV-2 | Mpro Inhibition | IC₅₀ (46.86 μM) | nih.gov |
| Benzimidazole derivative (Compound 14) | HIV-1 | A3G Protein Protection | IC₅₀ (3.45 nM) | nih.gov |
| Benzimidazole derivative (Compound 26) | HIV-1 | A3G Protein Protection | IC₅₀ (58.03 nM) | nih.gov |
| (Quinolizidin-1-yl)alkyl substituted benzimidazole | YFV | Not specified | Moderately Active | nih.gov |
| Linear (dialkylamino)alkyl substituted benzimidazole | RSV | Not specified | EC₅₀ (as low as 20 nM) | nih.gov |
Antitubercular Research Applications
The benzimidazole scaffold is a significant pharmacophore in the development of new antitubercular agents. nih.govnih.gov The rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel compounds that can effectively combat this resilient pathogen. frontiersin.orgtandfonline.comcuni.cz Researchers have explored the modification of the benzimidazole nucleus to enhance its antimycobacterial efficacy.
Derivatives of benzimidazole have demonstrated promising in vitro activity against M. tuberculosis H37Rv and even against isoniazid-resistant strains. nih.gov For instance, certain 2,5-disubstituted benzimidazoles have exhibited significant in vitro potency against mycobacteria, with Minimum Inhibitory Concentration (MIC) values in the range of 6.25–25 μg/mL. frontiersin.org The introduction of specific substituents on the benzimidazole ring system has been shown to be crucial for the antitubercular activity. Studies have indicated that electron-withdrawing groups, particularly halogens at certain positions of a phenyl ring attached to the benzimidazole core, can markedly improve antimycobacterial activity. nih.gov
Computational studies, such as molecular docking, have been employed to understand the mechanism of action of these derivatives. tandfonline.com One of the key targets for many antitubercular drugs is the synthesis of the mycobacterial cell wall. tandfonline.com Benzimidazole derivatives have been investigated as inhibitors of enzymes crucial for this process, such as Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1), which plays a vital role in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell envelope. tandfonline.comresearchgate.net
Table 1: Antitubercular Activity of Selected Benzimidazole Derivatives
| Compound Type | Target Organism | Key Findings |
| 2-substituted benzimidazoles | M. tuberculosis H37Rv, INH-resistant M. tuberculosis | Three out of seven novel synthesized compounds showed good activity with MICs < 0.2 μM. nih.govnih.gov |
| 2,5-disubstituted benzimidazoles | M. tuberculosis H37Rv | Exhibited excellent antimycobacterial activity with MIC values ranging from 6.25–25 μg/mL. frontiersin.org |
| 1,2,5-trisubstituted benzimidazoles | M. tuberculosis H37Rv | Showed low antimycobacterial activity, suggesting that substitution at the 1-position with an aliphatic chain may not be favorable for activity. frontiersin.org |
| 2-heterostyrylbenzimidazoles | M. tuberculosis H37Rv | One of the most active compounds showed a promising MIC value of 16 μg/mL. researchgate.net |
This table is for illustrative purposes and includes data on benzimidazole derivatives in general to highlight the potential of this class of compounds.
Anticancer Research Applications
Benzimidazole derivatives are a well-established class of compounds in anticancer research due to their structural similarity to naturally occurring purine nucleotides, allowing them to interact with various biological targets within cancer cells. nih.govnih.gov The benzimidazole scaffold is considered a "privileged substructure" in medicinal chemistry for the development of novel anticancer agents. nih.gov
The anticancer mechanisms of benzimidazole derivatives are diverse and include the inhibition of topoisomerases, intercalation into DNA, and disruption of microtubule polymerization. nih.gov They have also been investigated as inhibitors of various protein kinases and poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, some benzimidazole derivatives have been shown to act as epigenetic regulators, which is a promising area of cancer therapy. nih.govrsc.org
For example, a series of novel bis-benzimidazole derivatives were synthesized and showed significant anti-tumor activity in vitro, with the most potent compound exhibiting IC₅₀ values of 0.56 μM for the HL60 human promyelocytic leukemia cell line. nih.gov Another study on benzimidazole-containing 1,2,3-triazoles found that some of the synthesized compounds showed superior activity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines compared to the standard drug doxorubicin. jchemlett.com
Table 2: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives
| Derivative Class | Cell Line(s) | Reported IC₅₀ Values |
| Benzimidazole-acridine derivative (Compound 8I) | K562 (leukemia), HepG-2 (hepatocellular carcinoma) | 2.68 μmol/L, 8.11 μmol/L respectively nih.gov |
| Bis-benzimidazole derivative (Compound 8) | HL60 (promyelocytic leukemia), U937 (leukemic monocyte lymphoma) | 0.56 μM, 0.58 μM respectively nih.gov |
| Benzimidazole-containing 1,2,3-triazoles (Compound 9e) | A-549 (lung cancer), MCF-7 (breast cancer) | 20.18±0.90 μM, 21.26±0.83 μM respectively jchemlett.com |
| Benzimidazole-thiazole hybrid compounds | Various cancer cell lines | Demonstrated significant antiproliferative activity researchgate.net |
This table presents a selection of data on various benzimidazole derivatives to illustrate their anticancer potential.
Enzyme Inhibition Studies of Derived Compounds
The benzimidazole nucleus is a versatile scaffold for the design of inhibitors for a wide range of enzymes, making it a focal point in drug discovery. nih.gov The ability of benzimidazole derivatives to interact with the active sites of various enzymes has led to their investigation for the treatment of numerous diseases.
One significant area of research is the inhibition of kinases. nih.gov Benzimidazole-based compounds can act as ATP-competitive inhibitors, showing high selectivity by targeting unique structural features of specific kinases. nih.gov Some derivatives have also been developed as multi-target kinase inhibitors. nih.gov
Another important class of enzymes targeted by benzimidazole derivatives is monoamine oxidase (MAO), particularly MAO-B, which is a key target in the treatment of Parkinson's disease. nih.gov Novel benzimidazole derivatives have been designed as potent and selective reversible inhibitors of human MAO-B. nih.gov
Furthermore, benzimidazole derivatives have been explored as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, making them potential candidates for the management of diabetes. acs.orgsemanticscholar.org Studies have also reported on their activity as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. nih.gov
Table 3: Enzyme Inhibition by Selected Benzimidazole Derivatives
| Enzyme Target | Derivative Class | Key Findings |
| Protein Kinases | Various benzimidazole derivatives | Act as ATP-competitive inhibitors with some showing multi-target inhibition. nih.gov |
| Monoamine Oxidase B (MAO-B) | Benzimidazole derivatives with a primary amide group | Compound 16d emerged as a potent inhibitor with an IC₅₀ of 67.3 nM and showed high selectivity over MAO-A. nih.gov |
| α-Amylase | Arylated benzimidazoles | All tested compounds showed significant α-amylase inhibition with IC₅₀ values ranging from 1.86 ± 0.08 to 3.16 ± 0.31 μM. acs.org |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Novel series of benzimidazoles | Most potent analogs exhibited IC₅₀ values of 0.27–7.0 nM in a cell-free assay. nih.gov |
| Butyrylcholinesterase | N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives | Most compounds displayed remarkable butyrylcholinesterase inhibitory activity. researchgate.net |
This table highlights the diverse enzyme inhibitory potential of various benzimidazole derivatives.
Applications in Advanced Materials Science
Beyond its biomedical applications, the benzimidazole scaffold, and by extension, derivatives of this compound, are finding utility in the field of advanced materials science. The unique electronic and structural properties of the benzimidazole moiety make it a valuable building block for the creation of functional materials.
Electrochromic Materials Development (e.g., viologen derivatives)
Viologens, which are 1,1′-disubstituted-4,4′-bipyridinium salts, are well-known for their excellent electrochromic properties. researchgate.netmdpi.comrsc.orgsciengine.comrsc.org These materials can change color reversibly upon the application of an electrical potential. mdpi.com The synthesis of novel viologens often involves the di-quaternization of 4,4′-bipyridyl with alkyl halides. In this context, this compound can serve as a precursor for the synthesis of benzimidazole-functionalized viologens.
For instance, a new electrochromic viologen, 1,1′-bis-[4-(5,6-dimethyl-1H-benzimidazole-1-yl)-butyl]-4,4′-bipyridinium dibromide (IBV), was synthesized using 1-(4-bromobutyl)-5,6-dimethyl-1H-benzimidazole. researchgate.net An electrochromic device constructed with this viologen exhibited reversible transitions between a transparent and a deep blue state, with a high optical contrast and excellent coloration efficiency. researchgate.net The presence of the benzimidazole moiety can influence the electronic and steric properties of the viologen, thereby tuning its electrochromic performance.
Ligands in Coordination Chemistry
The nitrogen atoms in the imidazole (B134444) ring of benzimidazole derivatives make them excellent ligands for the coordination of metal ions. scispace.comnih.govnih.gov This property allows for the construction of a wide array of coordination complexes, metal-organic frameworks (MOFs), and coordination polymers. scispace.comacs.org The resulting supramolecular structures have potential applications in areas such as sensing, photoluminescence, and catalysis. scispace.com
The design and modification of benzimidazole-based ligands, which can be derived from precursors like this compound, allow for control over the final structure and properties of the coordination compounds. scispace.com For example, benzimidazole derivatives have been used to synthesize coordination complexes with various transition metals, and the resulting compounds have been investigated for their biological activities, including anticancer and antimicrobial properties. nih.govnih.govmdpi.com The coordination of metal ions to benzimidazole-based ligands can lead to significant changes in their biological efficacy compared to the free ligands. mdpi.com The flexibility of the butyl chain in this compound can provide the necessary conformational freedom for the ligand to coordinate with metal centers in various geometries.
Computational Chemistry and in Silico Studies of 1 4 Bromobutyl Benzimidazole Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules, such as benzimidazole (B57391) derivatives, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations are crucial for predicting how benzimidazole derivatives bind to the active sites of protein targets and for estimating the strength of this interaction, often expressed as a binding energy or docking score. A lower binding energy typically indicates a more stable and favorable interaction.
Studies on various benzimidazole derivatives have demonstrated their potential to bind to a wide range of biological macromolecules. For instance, docking studies have been performed on targets such as HIV-Reverse Transcriptase (HIV-RT), beta-tubulin, and various protein kinases to explore the binding modes of different benzimidazole analogs. nih.govnih.gov In one study targeting the allosteric site of HIV-RT, N-1 alkylated benzimidazole derivatives showed favorable binding energies, suggesting their potential as inhibitors. nih.gov Similarly, when docked against beta-tubulin, a benzimidazole derivative exhibited a strong binding energy of -8.50 Kcal/mol, which was more favorable than the standard molecule albendazole (7.0 Kcal/mol). nih.gov
Docking simulations against cancer-related targets like Cyclin-Dependent Kinase 8 (CDK-8) and Estrogen Receptor-alpha (ER-alpha) have also been conducted. nih.gov The results showed that certain benzimidazole scaffolds achieved good docking scores, indicating strong binding affinity within the receptor's binding pocket. nih.gov For example, docking scores against CDK-8 have been reported in the range of -7.295 to -9.686, highlighting the potential for these compounds to form stable complexes with the enzyme. nih.gov
The following table summarizes representative docking scores for various benzimidazole derivatives against different protein targets, illustrating the prediction of binding affinities.
| Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) |
| Benzimidazole Scaffolds | CDK-8 | 5FGK | -7.295 to -9.686 |
| Benzimidazole Scaffolds | ER-alpha | 3ERT | Not specified |
| 2-phenyl benzimidazole | Cyclooxygenase (COX) | 1CX2 | -7.1 |
| 2-methyl-1H-benzo[d]imidazole | Estrogen Receptor | 2E77 | -6.5 |
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | - | -8.50 |
| Substituted Benzimidazoles | DNA Gyrase | 1KZN | > -7.0 (for top compounds) |
| Substituted Benzimidazoles | Topoisomerase II | 1JIJ | > -7.0 (for top compounds) |
Table created with data from multiple sources. nih.govnih.govresearchgate.netresearchgate.net
Analysis of Specific Amino Acid Interactions
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions between the ligand and the amino acid residues of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability and specificity of the ligand-receptor complex.
For benzimidazole derivatives docked into the HIV-RT allosteric site, key interactions were observed with amino acid residues such as Lys101, Lys103, Tyr181, Tyr188, Phe227, Trp229, and Leu234. nih.gov These interactions often involve hydrogen bonding with polar residues and hydrophobic contacts with non-polar residues, anchoring the ligand within the binding pocket. nih.gov
In another study involving CDK-8, specific hydrogen bonds were identified between the benzimidazole derivatives and amino acids like Asp173, Ala100, and Lys52. nih.gov The nitrogen and oxygen atoms within the benzimidazole derivatives frequently act as hydrogen bond acceptors or donors, forming crucial connections with the protein backbone or side chains. nih.gov The analysis of these specific interactions is fundamental for structure-activity relationship (SAR) studies, providing a rational basis for designing more potent and selective inhibitors.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the docked complex and observe conformational changes that may occur.
Investigation of Ligand-Receptor Complex Stability and Conformational Changes
MD simulations are performed on the ligand-receptor complexes obtained from molecular docking to validate their stability. By simulating the complex over a period of nanoseconds, researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time suggests that the complex is in a stable conformation.
For benzimidazole derivatives complexed with targets like HIV-RT and beta-tubulin, MD simulations have been used to confirm the stability of the binding poses predicted by docking. nih.govnih.gov In a study on beta-tubulin, the RMSD of the protein's backbone was observed to fluctuate between 1.5 and 2.5 Å over a 50ns simulation, indicating a stable complex with a benzimidazole derivative. nih.gov Similarly, MD simulations of alkylated benzimidazoles bound to HIV-RT have been conducted to explore the stability of the ligand-protein complex. nih.gov
These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more accurate representation of the interaction than static docking alone. tandfonline.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. It is a powerful tool for understanding the intrinsic characteristics of compounds like 1-(4-Bromobutyl)benzimidazole derivatives, independent of their interaction with a biological target.
DFT calculations are used to determine the optimized molecular geometry of a compound, predicting bond lengths, bond angles, and torsion angles with high accuracy. researchgate.net For N-Butyl-1H-benzimidazole, a close structural analog, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set showed excellent agreement with experimental data regarding its structural parameters. researchgate.net
Furthermore, DFT is employed to calculate various electronic properties. This includes the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability, indicating that a smaller gap often corresponds to higher reactivity. acs.org DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify regions of the molecule that are likely to engage in electrophilic or nucleophilic interactions. researchgate.net Other parameters derived from DFT, such as Mulliken atomic charges and dipole moments, further characterize the electronic nature of the molecule. nih.govresearchgate.net These detailed electronic insights are valuable for explaining the observed binding modes in docking studies and for predicting the reactivity of the compounds. nih.govnih.gov
Elucidation of Electronic Structure and Reactivity
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. For benzimidazole derivatives, computational methods such as Density Functional Theory (DFT) are employed to map out electron distribution and orbital energies. A key area of focus is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr
From the HOMO and LUMO energies, several key chemical descriptors can be calculated to predict reactivity. These quantum chemical descriptors provide insight into the molecule's behavior in chemical reactions.
Table 1: Calculated Electronic Properties of N-Butyl-1H-benzimidazole (as an analog)
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -5.92 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.59 eV | Indicates electron-accepting capability. |
| Energy Gap (Egap) | 5.33 eV | Relates to chemical stability and reactivity. |
| Ionization Potential (IP) | 5.92 eV | Energy required to remove an electron. |
| Electron Affinity (EA) | 0.59 eV | Energy released when an electron is added. |
| Electronegativity (χ) | 3.25 eV | Measure of the ability to attract electrons. |
| Chemical Hardness (η) | 2.66 eV | Resistance to change in electron distribution. |
| Chemical Softness (ς) | 0.18 eV | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ɷ) | 1.98 eV | Measure of electrophilic character. |
Data sourced from a DFT study on N-Butyl-1H-benzimidazole, a structural analog. nih.gov
Further analysis using Molecular Electrostatic Potential (MEP) maps can identify the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. scispace.comdoaj.org
Analysis of Spectroscopic Properties and Excited State Phenomena
Computational methods are invaluable for interpreting and predicting the spectroscopic signatures of molecules. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra. nih.gov For N-substituted benzimidazoles, characteristic vibrations include C-H, C=N, and C=C stretching modes within the benzimidazole ring system. scispace.comnih.gov
UV-Visible spectroscopy of benzimidazole derivatives is characterized by electronic transitions, typically π→π* transitions within the aromatic system. sci-hub.box Computational studies, such as the Time-Dependent DFT (TD-DFT) method, can predict the wavelengths of maximum absorption (λmax). ukm.my For N-Butyl-1H-benzimidazole, theoretical calculations predicted an absorption peak at 248 nm, which showed excellent agreement with experimental data. nih.gov
A particularly interesting aspect of benzimidazole derivatives is their behavior in the excited state. Many exhibit phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net Upon photoexcitation, a proton can transfer from one nitrogen atom of the imidazole (B134444) ring to the other, forming a transient keto-tautomer. This process often occurs on an ultrafast timescale, from hundreds of femtoseconds to a few picoseconds. mdpi.comnih.gov This tautomer can have a different electronic structure and, consequently, a distinct fluorescence emission spectrum, often leading to the observation of dual fluorescence—one emission band from the initial enol form and another, typically red-shifted, from the keto-tautomer. bohrium.com The ESIPT process and subsequent structural dynamics, such as intramolecular twisting, have been comprehensively studied in complex benzimidazole derivatives using advanced spectroscopic techniques and quantum chemical calculations. mdpi.comnih.gov
Prediction of ADME Parameters and Drug-Likeness Properties (in silico)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic profile of a potential drug candidate. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules, saving significant time and resources. rsc.orgnih.gov For benzimidazole derivatives, numerous studies have utilized platforms like SwissADME and Molinspiration to evaluate their drug-likeness. nih.govresearchgate.net
Drug-likeness is often initially assessed using Lipinski's Rule of Five, which identifies key physicochemical properties that influence a compound's oral bioavailability. The main parameters are:
Molecular Weight (MW): Should be ≤ 500 g/mol .
Log P (octanol-water partition coefficient): Should be ≤ 5, indicating optimal lipophilicity.
Hydrogen Bond Donors (HBD): Should be ≤ 5.
Hydrogen Bond Acceptors (HBA): Should be ≤ 10.
Other important descriptors include Topological Polar Surface Area (TPSA), which is a predictor of drug permeability, and the number of rotatable bonds, which influences conformational flexibility. In silico studies on various benzimidazole derivatives consistently show that many compounds in this class possess favorable ADME profiles and adhere to Lipinski's rules, suggesting good potential for oral bioavailability.
Table 2: Representative In Silico ADME and Drug-Likeness Parameters for Benzimidazole Derivatives
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Molecular Weight (MW) | 300 - 450 g/mol | Influences absorption and distribution. |
| milogP | 2.5 - 4.5 | Measures lipophilicity, affecting permeability. |
| Topological Polar Surface Area (TPSA) | 30 - 80 Ų | Correlates with cell membrane permeability. |
| Hydrogen Bond Donors | 0 - 1 | Affects solubility and binding. |
| Hydrogen Bond Acceptors | 2 - 4 | Affects solubility and binding. |
| Number of Violations (Lipinski's Rule) | 0 | Predicts potential for oral bioavailability. |
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. |
This table represents typical values found in computational studies of various N-substituted benzimidazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed molecules and guide the optimization of lead compounds. nih.govtandfonline.com
For benzimidazole derivatives, 2D and 3D-QSAR studies have been successfully applied to model various biological activities, including anticancer and antimicrobial effects. researchgate.netbohrium.combenthamdirect.com These models typically correlate a set of calculated molecular descriptors with an experimental activity value, such as the half-maximal inhibitory concentration (IC₅₀). The descriptors used can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or hydrophobic (e.g., logP). scirp.orgbiolscigroup.us
For example, a 2D-QSAR model developed for a series of 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line showed a strong correlation between structure and activity. researchgate.netvjs.ac.vn The statistical robustness of a QSAR model is evaluated using parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² value indicates good predictive power for new compounds.
Table 3: Example of Statistical Validation Parameters for a Benzimidazole QSAR Model
| Statistical Parameter | Value | Significance |
|---|---|---|
| R² (Coefficient of Determination) | 0.904 | Indicates a strong correlation for the training set. |
| Q² (Cross-validation Coefficient) | 0.781 | Demonstrates good internal predictive ability. |
| F-statistic | High value | Indicates statistical significance of the model. |
| RMSE (Root Mean Square Error) | 0.08 | Measures the average error of the predictions. |
Data from a 2D-QSAR study on benzimidazole derivatives as anticancer agents. researchgate.net
Such validated models allow researchers to virtually screen new derivatives of this compound, prioritizing the synthesis of compounds predicted to have the highest biological activity, thereby accelerating the drug design and discovery process.
Future Research Directions and Outlook for 1 4 Bromobutyl Benzimidazole Chemistry
Development of Novel and More Efficient Synthetic Methodologies
The primary route to synthesizing 1-(4-Bromobutyl)benzimidazole involves the N-alkylation of benzimidazole (B57391) with a suitable bifunctional reagent, most commonly 1,4-dibromobutane (B41627). This reaction is typically carried out in the presence of a base to deprotonate the benzimidazole nitrogen, thereby facilitating nucleophilic attack on the alkyl halide.
A variety of bases and solvent systems have been explored to optimize the synthesis of N-alkylated benzimidazoles. Common bases include potassium hydroxide, sodium hydride, and organic amines like triethylamine. The choice of solvent can also significantly influence the reaction efficiency, with polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) often being employed.
While the fundamental approach is well-established, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic protocols. This includes the exploration of:
Catalytic Systems: Investigating the use of phase-transfer catalysts or metal-based catalysts to enhance reaction rates and improve yields.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction, potentially leading to shorter reaction times and cleaner product formation.
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer advantages in terms of scalability, safety, and process control.
Green Solvents: Exploring the use of more sustainable and less toxic solvents to minimize the environmental impact of the synthesis.
A comparative analysis of different synthetic conditions for N-alkylation of benzimidazoles is presented in the table below, highlighting the diversity of approaches being investigated.
| Base | Solvent | Temperature | Yield (%) | Reference |
| Potassium Hydroxide | Ethanol | Reflux | Moderate | General Knowledge |
| Sodium Hydride | DMF | Room Temp. | High | General Knowledge |
| Triethylamine | Acetonitrile | Reflux | Good | General Knowledge |
Investigation of Underexplored Derivatization Pathways
The reactive bromine atom in the butyl chain of this compound serves as a versatile handle for a wide range of chemical transformations. This allows for the introduction of various functional groups, leading to the creation of diverse libraries of benzimidazole derivatives with tailored properties.
Common derivatization strategies include:
Nucleophilic Substitution: The bromide can be readily displaced by a variety of nucleophiles, such as amines, thiols, azides, and carboxylates, to introduce new functionalities.
Quaternization Reactions: The terminal bromine allows for the formation of quaternary ammonium (B1175870) salts, which can have interesting biological activities and applications as ionic liquids.
Coupling Reactions: The compound can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig couplings, to construct more complex molecular architectures.
Future research in this area will likely focus on exploring novel and previously underexplored derivatization pathways. This could involve the use of advanced catalytic methods to achieve transformations that are currently challenging or inefficient. Furthermore, the systematic exploration of a wider range of nucleophiles and coupling partners will undoubtedly lead to the discovery of new derivatives with unique properties and potential applications.
Integration with Advanced Analytical and Spectroscopic Techniques
The comprehensive characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. A suite of advanced analytical and spectroscopic techniques is employed for this purpose.
Key analytical methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure and confirming the successful synthesis of the target compounds.
Mass Spectrometry (MS): Mass spectrometry provides accurate information about the molecular weight and fragmentation patterns of the molecules, further confirming their identity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of characteristic functional groups within the molecule.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of crystalline derivatives, offering valuable insights into their solid-state packing and intermolecular interactions.
As new derivatives of this compound are synthesized, the integration of more advanced and specialized analytical techniques will become increasingly important. This may include two-dimensional NMR techniques for complex structure elucidation, high-resolution mass spectrometry for precise mass determination, and various chiroptical methods for the analysis of stereoisomers.
Below is a table summarizing the characteristic spectral data for a related compound, 2-(4-Bromobutyl)-1H-benzo[d]imidazole. researchgate.net
| Technique | Observed Data |
| IR (KBr, νmax, cm⁻¹) | 3300 (N-H str.), 1527 (C=N str.), 2900 (ArH, C-H), 1700 (Ar C=C) |
| ¹H NMR (300 MHz, DMSO-d6, δ ppm) | 6.57-7.90 (m, 8H, Ar-H), 6.96 (s, 1H, N-H), 2.50-2.54 (m, 8H, CH₂) |
| ¹³C NMR (300 MHz, DMSO-d6, δ ppm) | 146, 142, 141, 136, 133, 128, 126, 123, 121, 118, 115, 101 |
Expansion into Emerging Fields of Chemical Science and Technology
The unique chemical properties of this compound and its derivatives make them promising candidates for a variety of emerging applications. While their use in medicinal chemistry as scaffolds for the development of new therapeutic agents is well-recognized, their potential extends to several other cutting-edge fields.
Potential future applications include:
Materials Science: The ability to form polymers and functionalize surfaces makes these compounds interesting for the development of novel materials with tailored electronic, optical, or mechanical properties. This could include their use in organic light-emitting diodes (OLEDs), sensors, or as components of advanced coatings.
Supramolecular Chemistry: The benzimidazole moiety can participate in hydrogen bonding and π-π stacking interactions, making these compounds suitable building blocks for the construction of complex supramolecular assemblies with defined architectures and functions.
Catalysis: Benzimidazole-based ligands are known to coordinate with a variety of metal ions. Derivatives of this compound could be used to synthesize novel catalysts for a range of organic transformations.
Chemical Biology: The ability to attach fluorescent tags or other reporter groups to the bromobutyl chain could enable the development of chemical probes to study biological processes and visualize cellular components.
The continued exploration of this compound chemistry holds great promise for scientific advancement. By focusing on the development of innovative synthetic methods, exploring diverse derivatization strategies, employing advanced analytical techniques, and expanding into new scientific domains, researchers can unlock the full potential of this versatile chemical compound.
Q & A
Basic: What are the optimal synthetic conditions for preparing 1-(4-Bromobutyl)benzimidazole via nucleophilic substitution?
Answer:
The alkylation of benzimidazole with 1,4-dibromobutane typically employs a strong base (e.g., potassium tert-butoxide, KOBu) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Excess benzimidazole (1.5–2.0 equivalents) ensures complete conversion of the dibromobutane. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) and purification by column chromatography (silica gel, gradient elution) yield pure product . Key parameters include:
- Base selection : KOBu outperforms NaOH/KCO in minimizing side reactions (e.g., elimination).
- Solvent : DMF enhances nucleophilicity of benzimidazole’s N1 atom.
- Temperature : Prolonged heating (>12 hours) ensures high yields (70–85%) .
Basic: How can researchers confirm the molecular structure of this compound?
Answer:
A multi-technique approach is critical:
- H/C NMR : Confirm substitution patterns (e.g., benzimidazole proton shifts at δ 7.2–8.1 ppm, bromobutyl chain protons at δ 1.7–3.5 ppm).
- IR spectroscopy : Identify C-Br stretches (~560 cm) and aromatic C=N/C=C vibrations (1450–1600 cm).
- X-ray crystallography : Resolve intermolecular interactions (e.g., Br···Br contacts, C–H···π stacking) and verify bond lengths/angles (e.g., C–Br: ~1.9 Å) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (CHBrN) .
Advanced: How can low yields in the alkylation step be systematically addressed?
Answer:
Common pitfalls and solutions include:
- Steric hindrance : Use longer reaction times (24–48 hours) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity .
- Byproduct formation : Monitor for elimination products (e.g., allylic bromides) via GC-MS; adjust stoichiometry to favor monoalkylation.
- Purification challenges : Employ gradient elution (hexane → ethyl acetate) with silica gel chromatography. Recrystallization from ethanol/water mixtures enhances purity .
Advanced: How should researchers interpret crystallographic data to identify non-covalent interactions in this compound derivatives?
Answer:
In X-ray structures:
- Halogen bonding : Analyze Br···N/O distances (typically 3.0–3.5 Å) and angles (θ ≈ 160–180°).
- π-Stacking : Measure centroid-centroid distances between benzimidazole rings (3.4–3.8 Å) and dihedral angles (<30°).
- Weak hydrogen bonds : Identify C–H···Br contacts (2.8–3.2 Å) using software like Mercury or OLEX2 .
For example, in 1-(4-bromobenzyl)benzimidazole, Br···Br interactions (3.4 Å) stabilize crystal packing .
Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?
Answer:
- In vitro anti-inflammatory assays : Measure inhibition of COX-2/LOX enzymes via ELISA or fluorescence-based assays (IC values).
- Antimicrobial testing : Use broth microdilution (MIC determination) against S. aureus or E. coli (24–48 hours, 37°C) .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC dose-response curves .
Note : Structure-activity relationship (SAR) studies often focus on substituent effects (e.g., bromine’s electron-withdrawing role) on target binding .
Advanced: What mechanistic insights guide the derivatization of this compound via click chemistry?
Answer:
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a key strategy:
- Synthetic route : React this compound with sodium azide to install an azide group, followed by coupling with terminal alkynes (e.g., propargyl alcohol).
- Conditions : Use Cu(OAc) (10 mol%) in DMF/HO (3:1) at 50°C for 2–4 hours.
- Monitoring : Track triazole formation (δ 7.5–8.0 ppm in H NMR) .
This method achieves >85% yields with minimal byproducts, enabling rapid library synthesis for drug discovery .
Advanced: How does this compound behave as a ligand in transition-metal complexes?
Answer:
The benzimidazole nitrogen and bromine atom act as donor sites:
- Coordination modes : Bind to Ru(II) or Pd(II) centers via N1 (benzimidazole) and Br (halogen bonding).
- Catalytic applications : Ruthenium complexes exhibit activity in transfer hydrogenation (e.g., ketone → alcohol reduction) under mild conditions (50°C, 6 hours) .
- Characterization : Use UV-vis (MLCT transitions), cyclic voltammetry (redox potentials), and XANES to confirm metal-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
